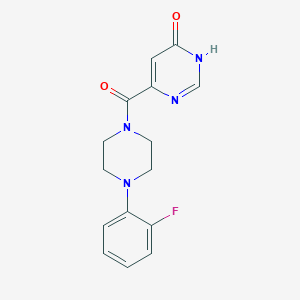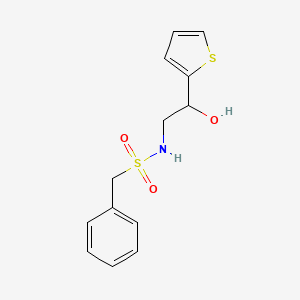
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide” is a chemical compound that contains a thiophene ring, a phenyl ring, and a sulfonamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The phenyl ring is a six-membered carbon ring, and the sulfonamide group consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis
Thiophene rings are known to react with electrophiles, and sulfonamides can participate in a variety of reactions, including hydrolysis and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a sulfonamide group could make the compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
Antioxidant Activity
The compound demonstrates moderate antioxidant activity. Researchers have evaluated its ability to scavenge free radicals and protect cells from oxidative stress. Antioxidants play a crucial role in maintaining cellular health and preventing diseases associated with oxidative damage .
Antimicrobial Properties
In vitro studies have revealed significant antimicrobial activity of this compound. It exhibits efficacy against both Gram-positive and Gram-negative bacterial strains. Notably, it also shows substantial activity against yeasts, including Candida glabrata and Candida krusei .
Biological Molecule Interactions
Computational investigations using density functional theory (DFT) have explored the interactions between this compound and DNA bases (such as guanine, thymine, adenine, and cytosine). Charge transfer analyses provide insights into its binding affinity with these essential biological molecules .
Crystallography and Structural Insights
The compound’s crystal structure has been characterized using single crystal X-ray crystallography. It forms hydrogen bonds (C−H···N and N−H···N) that contribute to its crystal packing. Understanding its solid-state arrangement aids in predicting its behavior in various environments .
Functional Group Importance
Amides containing the R−CO−NHR functional group are essential components of proteins, peptides, and other biologically relevant molecules. This compound’s amide bond contributes to its diverse properties and potential applications .
Chemical Diversity and Applications
Amides, including this compound, find applications in various fields such as pharmaceuticals, natural products, agrochemicals, and polymers. Their versatility extends to antifungal, antibacterial, insecticidal, and anti-inflammatory activities. Additionally, amides play a crucial role in polymer chemistry, dyes, and liquid crystals .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c15-12(13-7-4-8-18-13)9-14-19(16,17)10-11-5-2-1-3-6-11/h1-8,12,14-15H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBVPMPZVBOKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-phenylmethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(benzyloxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone](/img/structure/B2440269.png)
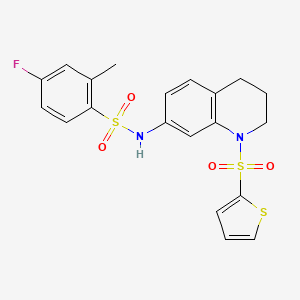
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2440272.png)
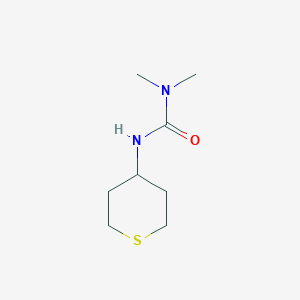
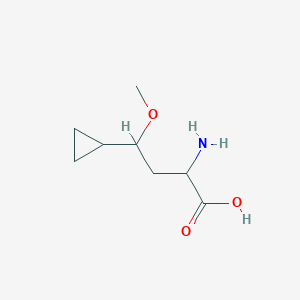
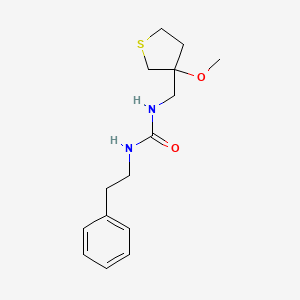
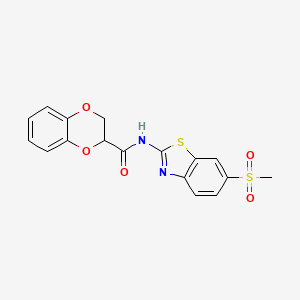
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide](/img/structure/B2440280.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2440281.png)

![2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2440288.png)
![1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2440290.png)
